REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5](C)[C:6]([C:12]([O:14][CH3:15])=[O:13])=[C:7]([CH:11]=1)[C:8](O)=O.C[OH:18].C([N:21]([CH2:24]C)CC)C.C1C=C[C:29]([O:32]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1>O1CCOCC1.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:7]([CH3:8])[C:6]([C:12]([O:14][CH3:15])=[O:13])=[C:5]([NH:21][C:24]([O:32][CH3:29])=[O:18])[CH:4]=1
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=C(C(=O)O)C1)C(=O)OC)C
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
40.9 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
56.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
diphenylphosphonic azide
|
Quantity
|
65.3 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate 3 times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
The combined organic layers were then filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was crystallized from iPrOH
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C(=O)OC)C(=C1)C)NC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |